Mecoprop-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

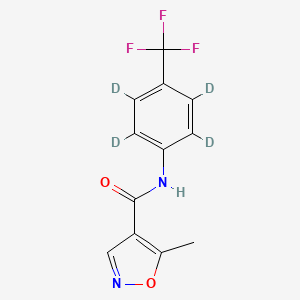

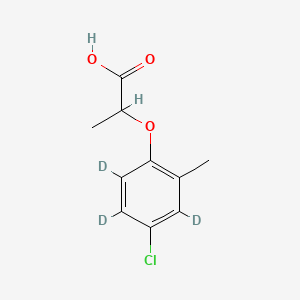

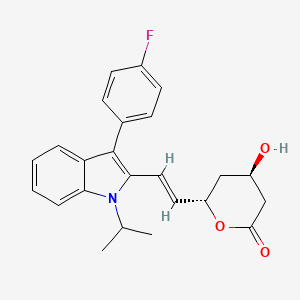

Mecoprop-d3 is a stable isotope labelled compound . It is a derivative of Mecoprop, which is a common general use herbicide found in many household weed killers and “weed-and-feed” type lawn fertilizers . The molecular formula of Mecoprop-d3 is C10 2H3 H8 Cl O3 and its molecular weight is 217.66 .

Synthesis Analysis

Mecoprop-d3 is deuterium labeled Mecoprop . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Mecoprop-d3 was used for the quantification of mecoprop .Molecular Structure Analysis

Mecoprop is a mixture of two stereoisomers, with the ®- (+)- enantiomer (“Mecoprop-P”, “Duplosan KV”) possessing the herbicidal activity . The molecular structure of Mecoprop-d3 is similar to that of Mecoprop, but with three hydrogen atoms replaced by deuterium .Chemical Reactions Analysis

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . The specific chemical reactions involving Mecoprop-d3 are not detailed in the available sources.Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of Mecoprop-d3

Mecoprop-d3, a deuterated form of the herbicide mecoprop, is utilized in various scientific applications due to its unique properties. Below is a comprehensive analysis of its applications across different fields of research.

Environmental Monitoring

Mecoprop-d3: is used as an internal standard for the quantification of mecoprop in environmental samples. Its deuterated form provides a stable reference that can be distinguished from the non-deuterated analyte, allowing for accurate monitoring of mecoprop levels in water bodies and soil samples.

Analytical Chemistry

In analytical chemistry, Mecoprop-d3 serves as a calibration standard in mass spectrometry. It helps in the precise measurement of mecoprop by acting as a control to account for variations in the analytical process, ensuring the reliability of the results.

Toxicology

Toxicological studies utilize Mecoprop-d3 to understand the metabolic pathways of mecoprop. By tracing the deuterated compound, researchers can study its biotransformation and assess the potential toxic effects of its metabolites on living organisms.

Agricultural Chemistry

Mecoprop-d3: is employed in the development of new herbicide formulations. Its stable isotopic label allows for the tracking of the herbicide’s distribution and persistence in crop fields, aiding in the optimization of its usage for weed control.

Pharmacokinetics

In pharmacokinetic research, Mecoprop-d3 is used to investigate the absorption, distribution, metabolism, and excretion (ADME) of mecoprop. The deuterated compound provides a non-radioactive tracer that can be safely used in in vivo studies.

Material Science

Mecoprop-d3: can be incorporated into molecularly imprinted polymers (MIPs) for the specific extraction of mecoprop from complex matrices. This application is particularly useful in the preparation of selective sorbents for water treatment .

Safety And Hazards

Mecoprop-d3 is for R&D use only and is not intended for medicinal, household or other use . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

2-(4-chloro-2,3,5-trideuterio-6-methylphenoxy)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/i3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTGYJSOUMFZEP-QGZYMEECSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1OC(C)C(=O)O)C)[2H])Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662063 |

Source

|

| Record name | 2-{[4-Chloro-2-methyl(~2~H_3_)phenyl]oxy}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mecoprop-d3 | |

CAS RN |

352431-15-3 |

Source

|

| Record name | 2-{[4-Chloro-2-methyl(~2~H_3_)phenyl]oxy}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[14-(N-Boc-amino)-21,21-dimethyl-13,15,19-trioxo-3,6,9,20-tetraoxa-12,16-diazadocosyloxy]benzoic Acid](/img/structure/B562908.png)

![tert-Butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate](/img/structure/B562909.png)

![2-[2-(2,6-dichloroanilino)-5-methoxyphenyl]-N,N-dimethylacetamide](/img/structure/B562918.png)